molecular formula C10H8ClF3N2O2 B2791208 ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate CAS No. 400088-16-6

ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate

Cat. No.: B2791208
CAS No.: 400088-16-6
M. Wt: 280.63
InChI Key: OQPIAYGEAXGFFM-FZSIALSZSA-N
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Description

Ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate is a chemical compound known for its unique structure and properties. It contains a pyridine ring substituted with chlorine and trifluoromethyl groups, which contribute to its distinct chemical behavior. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate typically involves the reaction of ethyl carbamate with an aldehyde or ketone derivative of 3-chloro-5-(trifluoromethyl)-2-pyridine. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-{(E)-[3-chloro-2-pyridinyl]methylidene}carbamate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Ethyl N-{(E)-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate: Contains a bromine atom instead of chlorine, affecting its reactivity.

Uniqueness

Ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

ethyl (NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c1-2-18-9(17)16-5-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,2H2,1H3/b16-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPIAYGEAXGFFM-FZSIALSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=CC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/N=C/C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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